Vinylneononanoate

Polymer hardness Film formation Copolymer Tg design

Vinylneononanoate (CAS 54423-67-5), also referred to as VeoVa 9 or neononanoic acid ethenyl ester, is a vinyl ester of a highly branched tertiary monocarboxylic acid (Versatic™ acid containing nine carbon atoms. Its homopolymer exhibits a glass transition temperature (Tg) of +70 °C, classifying it as a hard monomer among the VeoVa family.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
Cat. No. B13824330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinylneononanoate
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C)C(=O)OC=C
InChIInChI=1S/C11H20O2/c1-5-7-8-9-11(3,4)10(12)13-6-2/h6H,2,5,7-9H2,1,3-4H3
InChIKeyGFMSTQUPERDVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinylneononanoate – High-Tg Branched Vinyl Ester Monomer for Durable Copolymer and Coating Systems


Vinylneononanoate (CAS 54423-67-5), also referred to as VeoVa 9 or neononanoic acid ethenyl ester, is a vinyl ester of a highly branched tertiary monocarboxylic acid (Versatic™ acid 9) containing nine carbon atoms . Its homopolymer exhibits a glass transition temperature (Tg) of +70 °C, classifying it as a hard monomer among the VeoVa family [1]. The monomer's bulky, hydrophobic aliphatic structure provides steric protection to adjacent ester linkages in copolymer backbones, conferring enhanced hydrolytic stability and alkali resistance . With reactivity ratios approaching unity when copolymerized with vinyl acetate (r₁ = 0.94 for VV-9, r₂ = 0.96 for VAc), vinylneononanoate enables near-ideal azeotropic copolymerization, ensuring uniform comonomer distribution throughout the polymer chain [2].

Why Vinylneononanoate Cannot Be Substituted by Generic VeoVa Monomers or Conventional Vinyl Esters


The VeoVa monomer family—comprising VeoVa 9 (vinylneononanoate, C9), VeoVa 10 (vinyl neodecanoate, C10), and VeoVa 11 (C11)—exhibits profound differences in homopolymer Tg, hydrophobicity, and comonomer reactivity that preclude simple interchangeability [1]. VeoVa 9 delivers a homopolymer Tg of +70 °C, whereas VeoVa 10 imparts a Tg of −3 °C, a 73 °C differential that fundamentally alters copolymer hardness, film formation, and mechanical profile [1][2]. Compared with vinyl acetate (water solubility ~2.3–2.58 wt%), vinylneononanoate is virtually water-insoluble (13 μg/L at 25 °C), a >5-order-of-magnitude difference that profoundly impacts copolymer hydrophobicity and water resistance [3][4]. Furthermore, the reactivity ratio pairing of vinylneononanoate with vinyl acetate (r₁ = 0.94, r₂ = 0.96) enables near-ideal azeotropic copolymerization [5], whereas alternative comonomers such as butyl acrylate exhibit a pronounced reactivity disparity (r_VeoVa-9 = 0.042, r_BA = 6.95) [6], leading to compositional drift and heterogeneous polymer microstructures. These quantifiable divergences make direct, data-free substitution scientifically unsound.

Quantitative Differentiation Evidence for Vinylneononanoate Selection


Homopolymer Glass Transition Temperature: VeoVa 9 (+70 °C) vs. VeoVa 10 (−3 °C)

Vinylneononanoate (VeoVa 9) homopolymer exhibits a Tg of +70 °C, compared with vinyl neodecanoate (VeoVa 10) homopolymer at −3 °C—a 73 °C differential that directly governs copolymer hardness and film-forming characteristics [1][2]. VeoVa 9 is specifically employed to increase film hardness and polymer strength in copolymer formulations, whereas VeoVa 10 serves as a flexibilizing monomer to improve low-temperature film formation and elongation [1]. This dichotomy enables formulators to precisely engineer copolymer mechanical properties by selecting the appropriate VeoVa monomer or blending ratios. The Tg range across the VeoVa family spans from +70 °C (VeoVa 9) through −3 °C (VeoVa 10) to −40 °C (VeoVa 11), offering graded hardness control unmatched by conventional vinyl esters such as vinyl acetate (Tg +32 °C) [2].

Polymer hardness Film formation Copolymer Tg design

Copolymerization Reactivity Ratios with Vinyl Acetate: Near-Ideal Azeotropic Behavior

The radical copolymerization of vinylneononanoate (VV-9) with vinyl acetate (VAc) proceeds with reactivity ratios of r₁ = 0.94 (VV-9) and r₂ = 0.96 (VAc), yielding a product r₁ × r₂ ≈ 0.90—approaching the ideal azeotropic condition (r₁ × r₂ = 1) [1][2]. This near-unity reactivity pairing ensures that the copolymer composition closely mirrors the monomer feed ratio throughout conversion, preventing compositional drift and enabling the preparation of terpolymers (VV-9/VAc/vinyl alcohol) with precisely controlled compositions by simple feed ratio adjustment [1]. In contrast, the copolymerization of VeoVa-9 with butyl acrylate (BA) is highly non-ideal, with reactivity ratios of r_VeoVa-9 = 0.042 and r_BA = 6.95, indicating a strong preference for BA incorporation and a high risk of compositional heterogeneity [3].

Copolymer composition control Emulsion polymerization Monomer reactivity

Water Solubility and Hydrophobicity: Vinylneononanoate vs. Vinyl Acetate

Vinylneononanoate (VeoVa 9) exhibits a water solubility of 13 μg/L (0.000013 g/L) at 25 °C [1], compared with vinyl acetate (VAc) at approximately 23 g/L at 20 °C [2]—a difference exceeding five orders of magnitude (~1.8 × 10⁶-fold). This extreme hydrophobicity translates directly to copolymer performance: when PVAc is modified with vinylneononanoate (and vinyltriethoxysilane), the hydrophilic PVAc is converted to a hydrophobic coating exhibiting a water contact angle as high as 98° and a water absorption rate of only 1.25% over one week, alongside 98% anti-corrosion efficacy confirmed by 480-hour salt spray testing on reinforced concrete models [3][4]. The VeoVa-9-modified coating's hydrophobic steric shielding mechanism impedes water and chloride ion penetration, directly addressing the primary failure mode of conventional PVAc coatings in alkaline, wet environments [4].

Hydrophobic monomer Water resistance Emulsion polymer design

Oxygen Barrier Enhancement: PVVOH-Modified LDPE Films

The incorporation of 20 wt% PVVOH (poly(vinyl alcohol-co-vinyl neononanoate), synthesized via hydrolysis of VAc/VV-9 copolymer) into low-density polyethylene (LDPE) reduced the oxygen transmission rate (OTR) from 145.3 to 52.2 cm³·mm·m⁻²·day⁻¹·bar⁻¹—a 64% reduction in oxygen permeability [1]. The PVVOH terpolymer, containing 40 wt% VV-9 units, formed well-dispersed microdomains of approximately 1 μm in the LDPE matrix without observable phase separation, and the enhanced hydrophilic character conferred by the hydrolyzed VAc units was retained after 30-day water immersion, as evidenced by stable water contact angles decreasing from 103.7 ± 0.9° (pristine LDPE) to 51.1 ± 1.3° [1]. This combination of sustained hydrophilicity and oxygen barrier performance is uniquely enabled by the VV-9 component, which preserves the structural integrity of the PVVOH domains through its steric and hydrophobic contribution [1].

Oxygen barrier LDPE modification PVVOH terpolymer

Adhesion Enhancement: Lap Shear Strength of LDPE–Aluminum Joints

The incorporation of 25 wt% PVVOH (containing 20 wt% VV-9 units) into LDPE enhanced the ultimate lap shear strength of LDPE–aluminum alloy joints from 3.60 ± 0.17 MPa (pristine LDPE) to 4.87 ± 0.02 MPa, representing a 35% improvement in adhesive bond strength [1]. This adhesion enhancement is attributed to the PVVOH phase, in which the vinylneononanoate comonomer units contribute structural integrity and compatibilization at the LDPE–PVVOH interface while the hydrolyzed vinyl alcohol units provide polar functionality for metal substrate interaction [1]. The simultaneous improvement in hydrophilicity (contact angle reduction from 103.7° to 51.1°) and adhesion confirms the dual-functional role of the VV-9-containing PVVOH modifier, contrasting with conventional maleic anhydride-grafted polyolefin adhesion promoters that typically sacrifice bulk mechanical properties [1].

Adhesion promoter LDPE-aluminum bonding Copolymer modifier

High-Value Application Scenarios for Vinylneononanoate Informed by Quantitative Evidence


High-Performance Exterior Architectural Coatings Requiring Hardness and Alkali Resistance

Vinylneononanoate's homopolymer Tg of +70 °C makes it the VeoVa monomer of choice when high film hardness and block resistance are required in exterior emulsion paints . The monomer's highly branched structure sterically shields adjacent ester linkages from alkaline hydrolysis, enabling the formulation of high-pH, biocide-free paints with extended shelf stability . VeoVa-based binders meeting D3 and D4 water resistance classifications for wood coatings are enabled by this hydrolytic stability, which directly stems from the branched tertiary carbon architecture of vinylneononanoate . UV stability inherent to the saturated aliphatic backbone prevents yellowing over extended outdoor exposure .

Reinforced Concrete Protective Coatings with 98% Anti-Corrosion Efficacy

The Zhang et al. (2023) study demonstrated that vinylneononanoate (VeoVa-9), in combination with VTES, converts hydrophilic PVAc into a hydrophobic concrete coating achieving a water contact angle of 98°, water absorption of 1.25% per week, and 98% anti-corrosion efficacy validated by 480-hour neutral salt spray testing [1][2]. The VeoVa-9 component provides the steric shielding against water and chloride ion penetration that is essential for reinforced concrete durability in marine and de-icing salt environments [2]. This application scenario is directly supported by the water solubility and hydrophobicity evidence established in Section 3, where the >5-order-of-magnitude solubility differential between vinylneononanoate and VAc underpins the barrier performance.

Oxygen Barrier Enhancement in Polyolefin Packaging Films

Vinylneononanoate-derived PVVOH terpolymers, when blended at 20 wt% into LDPE, reduce the oxygen transmission rate by 64% (from 145.3 to 52.2 cm³·mm·m⁻²·day⁻¹·bar⁻¹) while maintaining film transparency and forming stable microdomains of ~1 μm without observable phase separation [3]. The sustained hydrophilicity after 30-day water immersion (contact angle retention at 51.1°) confirms the structural stability of the VV-9-containing PVVOH phase [3]. This evidence positions vinylneononanoate as a strategic comonomer for LDPE-based barrier films in food and pharmaceutical packaging, competing with multilayer EVOH structures at potentially lower material and processing cost.

Polyolefin-to-Metal Adhesion Promotion in Multi-Material Laminates

The 35% improvement in LDPE–aluminum lap shear strength (from 3.60 to 4.87 MPa) achieved with only 5 wt% effective VV-9 content (25 wt% PVVOH containing 20 wt% VV-9) demonstrates vinylneononanoate's utility as a reactive compatibilizer precursor [3]. In automotive lightweighting, battery packaging, and building laminate applications where polyolefin-to-metal adhesion is critical, vinylneononanoate-derived PVVOH offers a route to covalent or strong polar interactions at the interface without the molecular weight degradation often associated with peroxide-grafted maleic anhydride adhesion promoters.

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